

Validating a Novel Bioanalytical Method for (S)-Lercanidipine with Incurred Sample Reanalysis

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Compound of Interest

Compound Name: (S)-Lercanidipine

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, improved ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of **(S)-Lercanidipine** in human plasma against established bioanalytical techniques. The inclusion of Incurred Sample Reanalysis (ISR) is highlighted as a critical step to ensure the reliability and reproducibility of pharmacokinetic data in clinical and preclinical studies.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data generated from non-clinical and clinical studies are reliable and can be used to make critical decisions about a drug's safety and efficacy.^[1] The U.S. Food and Drug Administration (FDA) provides clear guidance on this process, emphasizing the need to demonstrate specificity, selectivity, accuracy, precision, and a reliable measurement range.^[1] A key component of this validation is Incurred Sample Reanalysis (ISR), which verifies the original analytical data by re-analyzing a subset of samples from a study.^{[1][2]} This process is crucial as it can reveal issues related to sample inhomogeneity, metabolite interference, or instability that may not be apparent during initial method validation with spiked samples.^[3]

Lercanidipine, a dihydropyridine calcium channel blocker, is widely used for the treatment of hypertension. It is the (S)-enantiomer that possesses the majority of the therapeutic activity. Therefore, a sensitive and reliable bioanalytical method for the quantification of **(S)-Lercanidipine** is essential for pharmacokinetic and bioequivalence studies. Several methods

have been developed for the determination of lercanidipine in biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]

This guide will focus on a new, improved UPLC-MS/MS method and compare its performance with other existing LC-MS/MS methods, underscoring the importance of ISR in the validation process.

Comparison of Bioanalytical Methods for Lercanidipine

The following table summarizes the key performance characteristics of the new UPLC-MS/MS method compared to other previously published LC-MS/MS methods for the analysis of lercanidipine in human plasma.

Parameter	New UPLC-MS/MS Method	Alternative Method 1 (LC-MS/MS)	Alternative Method 2 (LC-MS/MS)	Alternative Method 3 (LC-MS/MS)
Sample Preparation	Solid Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)	Protein Precipitation (PPT)	Solid Phase Extraction (SPE)
Chromatography	UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m)	AcQuity UPLC BEH C18 (2.1 x 50.0 mm, 1.7 μ m)	Hedera ODS-2	Lux 3 μ Cellulose-3, 150x4.6 mm
Linearity Range	0.010–20.0 ng/mL [4][8][9]	0.05–20.0 ng/mL [5]	0.015–8.0 ng/mL [6]	0.041 to 25 ng/mL [10]
Lower Limit of Quantification (LLOQ)	0.010 ng/mL [4]	0.05 ng/mL [5]	0.015 ng/mL [6]	0.041 ng/mL [10]
Intra- & Inter-day Precision (% CV)	<5.8% [4][8]	<11.7% [5]	<15% [6]	0.87% to 2.70% [10]
Accuracy	96.8% to 104.5% [4]	94.4–114.8 % [5]	Within 15% [6]	99.84% to 100.6 % [10]
Extraction Recovery	>94% [4][8]	Not explicitly stated	Not explicitly stated	Not explicitly stated
Internal Standard	Lercanidipine-d3 [4][8]	Nicardipine [5]	Diazepam [6]	R-Lercanidipine D3 and S-Lercanidipine D3 [10]

Experimental Protocols

Detailed Methodology for the New UPLC-MS/MS Method

This protocol is based on an improved and reliable method for the determination of lercanidipine in human plasma. [4][8]

1. Sample Preparation (Solid Phase Extraction - SPE):

- Thaw frozen human plasma samples at room temperature.
- To 100 μ L of plasma, add 25 μ L of the internal standard working solution (Lercanidipine-d3, 40.0 ng/mL).
- Vortex for 30 seconds.
- Add 200 μ L of 2% formic acid in water and vortex.
- Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 10% methanol in water.
- Dry the cartridge under vacuum for 2 minutes.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. UPLC-MS/MS Conditions:

- Chromatographic System: Waters Acquity UPLC system
- Column: UPLC BEH C18 (50 mm \times 2.1 mm, 1.7 μ m)
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in acetonitrile and 5 mM ammonium formate buffer (pH 3.5) (70:30, v/v).
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Lercanidipine: m/z 612.2 → 280.2[6]
 - Lercanidipine-d3 (IS): m/z 615.3 → 283.2

3. Method Validation Parameters:

- The method was validated according to FDA guidelines, assessing selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[1]

Protocol for Incurred Sample Reanalysis (ISR)

ISR is performed to verify the reproducibility of the bioanalytical method using samples from dosed subjects.[2][3]

1. Sample Selection:

- Select up to 10% of the total number of study samples for reanalysis.[3]
- Choose samples around the maximum concentration (Cmax) and in the terminal elimination phase of the pharmacokinetic profile.[3]

2. Reanalysis Procedure:

- The selected incurred samples are re-analyzed in a separate analytical run from the original analysis.[11]
- The reanalysis should be performed using the same validated bioanalytical method as the original analysis.[3]

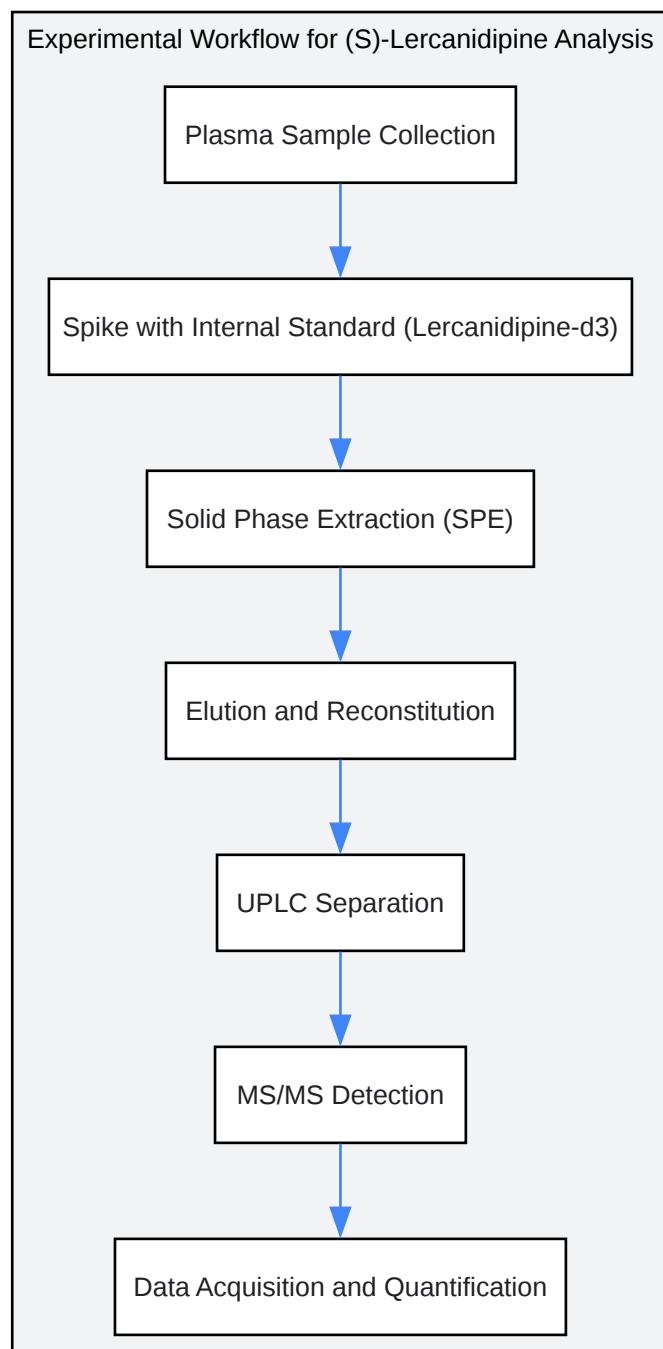
3. Acceptance Criteria:

- The results of the re-analyzed samples are compared to the original results.

- For small molecules, at least 67% of the re-analyzed samples should have a percent difference between the original and re-analyzed values within $\pm 20\%.$ ^[3]
- The percent difference is calculated as: $(\% \text{ Difference}) = [(\text{Re-analyzed Value} - \text{Original Value}) / \text{Mean of the two values}] * 100.$

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for the new UPLC-MS/MS method and the logical flow of the Incurred Sample Reanalysis process.



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